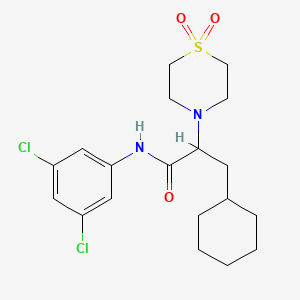
3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
Wirkmechanismus
3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this pathway. However, its potency and selectivity may vary among different cell lines and experimental conditions. Additionally, the use of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may be limited by its solubility and stability.
Zukünftige Richtungen
There are several future directions for research on 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. Another area of research is the investigation of combination therapies using 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one and other targeted agents for cancer treatment. Additionally, the use of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in preclinical models for drug development and personalized medicine is an area of active investigation.
Synthesemethoden
The synthesis of 3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several steps, including the reaction of 4-pyridinemethanol with 2-mercapto-3,4-dihydroquinazoline-4-one, followed by oxidation with hydrogen peroxide and catalytic palladium on carbon. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been widely used in scientific research as a tool to investigate the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been used in animal studies to evaluate its efficacy in tumor regression.
Eigenschaften
IUPAC Name |
3-(pyridin-4-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXULEORSWLEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)


![N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2926988.png)

![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)
![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)


![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)